7-fluoro-1H-indazol-6-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
7-fluoro-1H-indazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-6-5(11)2-1-4-3-9-10-7(4)6/h1-3,11H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTPILWRSOYRJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=NN2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638764-18-7 | |
| Record name | 7-fluoro-1H-indazol-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Functionalization of the 7 Fluoro 1h Indazol 6 Ol Scaffold
Tautomerism and Isomerism in Indazole Systems
Indazole and its derivatives can exist in different tautomeric forms, a phenomenon that profoundly influences their synthesis, reactivity, and biological properties. nih.gov
The indazole ring system is characterized by annular tautomerism, primarily existing in three forms: 1H-indazole, 2H-indazole, and 3H-indazole. dergipark.org.tr Of these, the 1H- and 2H-tautomers are the most significant. The 1H-indazole form is generally the predominant and most thermodynamically stable tautomer. nih.govresearchgate.net This greater stability is attributed to its benzenoid electronic structure, whereas the 2H-indazole tautomer possesses a less stable quinonoid structure. Theoretical calculations indicate that the 1H-tautomer is more stable than the 2H form by approximately 15 kJ·mol⁻¹ (about 3.6 kcal/mol). nih.gov The 3H-tautomeric form is not common.
This tautomeric equilibrium is crucial as it directly impacts the molecule's reactivity, particularly in reactions involving the pyrazole (B372694) nitrogen atoms. Functionalization reactions, such as alkylation or acylation, can occur at either the N1 or N2 position, leading to the formation of two distinct regioisomers. The distribution of these products is dictated by the relative stability of the tautomers and the specific reaction conditions employed.
Substituents on the indazole ring can significantly influence the position of the tautomeric equilibrium. While the 1H form is typically favored, theoretical studies have shown that certain substitution patterns can alter the relative stabilities of the 1H and 2H tautomers. researchgate.net
For 7-fluoro-1H-indazol-6-ol, the electronic properties of the substituents are key.
Fluorine at C7: The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). wikipedia.orgcsbsju.edu Its position adjacent to the N1 nitrogen atom increases the acidity of the N1-H proton.
Hydroxyl at C6: The hydroxyl group is a strong electron-donating group through resonance (+M) and moderately electron-withdrawing through induction (-I). libretexts.org
The combined electronic influence of these groups affects the electron density distribution across the heterocyclic system. The potent electron-withdrawing nature of the fluorine atom at C7 is expected to have a notable impact on the N1-H acidity. However, despite these substituent effects, the inherent aromatic stability of the benzenoid 1H-tautomer generally ensures it remains the more stable and predominant form in equilibrium.
Regioselective Functionalization of the Indazole Nucleus
The functionalization of the this compound core can be directed to specific nitrogen or carbon atoms, with the regioselectivity being governed by a combination of reaction conditions and the directing effects of the existing fluoro and hydroxyl groups.
The alkylation of N-unsubstituted indazoles is a fundamental transformation that typically produces a mixture of N1 and N2 regioisomers. dergipark.org.trnih.gov The ratio of these isomers is highly dependent on the steric and electronic nature of substituents on the indazole ring, the choice of alkylating agent, the base, and the solvent system. nih.govresearchgate.net
Research has shown that electronic effects, in particular, play a critical role in determining the site of N-alkylation. A key finding is that indazoles bearing an electron-withdrawing group at the C7 position exhibit excellent regioselectivity for the N2 position under specific conditions, such as using sodium hydride (NaH) as a base in tetrahydrofuran (THF). nih.govresearchgate.net For instance, 7-nitro and 7-carboxy-substituted indazoles confer ≥ 96% N2 regioselectivity. nih.govresearchgate.net
Given that the fluorine atom at the C7 position in this compound is strongly electron-withdrawing, it is predicted to strongly favor N2 functionalization under similar reaction conditions. This provides a pathway to selectively synthesize N2-substituted derivatives of this scaffold.
| Substituent Position | Substituent Type | Conditions | Major Isomer | Reference |
|---|---|---|---|---|
| C7 | Electron-Withdrawing (e.g., -NO2, -CO2Me) | NaH, THF | N2 | nih.govresearchgate.net |
| C3 | Electron-Withdrawing (e.g., -COMe, -CONH2) | NaH, THF | N1 | nih.govresearchgate.net |
| Unsubstituted | - | K2CO3, DMF | ~1:1 Mixture (N1:N2) | dergipark.org.tr |
| Unsubstituted | - | Mitsunobu Conditions | N2 | nih.gov |
| Unsubstituted | - | TfOH, Diazo Compounds | N2 | rsc.org |
Functionalization can also be achieved at various carbon positions on the indazole scaffold.
C3 Position: The C3 position of the pyrazole ring is a common site for functionalization. It is amenable to a wide array of transformations, including halogenation, nitration, acylation, and transition-metal-catalyzed cross-coupling reactions. rsc.orgresearchgate.net Late-stage C-H activation at the C3 position is a particularly efficient strategy for introducing molecular diversity. rsc.org
Benzene (B151609) Ring (C4, C5): For the this compound molecule, the C6 and C7 positions are already substituted. Therefore, further functionalization of the benzene portion of the ring would target the C4 and C5 positions. These transformations are typically accomplished through methods like electrophilic aromatic substitution or modern C-H functionalization techniques, such as directed ortho metalation (DoM). queensu.canih.govnih.gov
The existing substituents on the benzene ring of this compound are the primary determinants of regioselectivity for further C-H functionalization on this part of the molecule.
For Electrophilic Aromatic Substitution: The outcome of electrophilic substitution reactions is governed by the interplay of the directing effects of the hydroxyl and fluoro groups.
The hydroxyl group at C6 is a powerful activating group and an ortho, para-director. libretexts.orgorganicchemistrytutor.com The positions ortho to C6 are C5 and C7, and the para position is C3.
The fluorine atom at C7 is a deactivating group due to its strong inductive withdrawal (-I effect) but is also an ortho, para-director because of resonance donation (+M effect). wikipedia.orgcsbsju.edu The position ortho to C7 is C6, and the para position is C4.
In a competitive scenario, the strongly activating nature of the hydroxyl group dominates the directing influence. organicchemistrytutor.com With the C7 position blocked by fluorine, electrophilic attack is overwhelmingly directed to the C5 position , which is the vacant site ortho to the highly activating hydroxyl group.
For Directed ortho Metalation (DoM): DoM is a powerful technique for regioselective functionalization where a Directed Metalation Group (DMG) guides a strong base (typically an organolithium reagent) to deprotonate an adjacent ortho position. wikipedia.orgbaranlab.org Both hydroxyl groups (usually after protection) and the pyrazole ring itself can act as DMGs. queensu.canih.gov In the case of this compound, after appropriate protection of the acidic N1-H and O6-H protons, a protected hydroxyl group at C6 would effectively direct metalation (lithiation) to the C5 position, as the other ortho position (C7) is blocked by the fluorine atom. This provides a reliable synthetic route to C5-functionalized derivatives.
| Reaction Type | Target Ring | Most Probable Site of Functionalization | Controlling Factor |
|---|---|---|---|
| N-Alkylation (NaH, THF) | Pyrazole | N2 | Electronic effect of C7-F substituent |
| Electrophilic Aromatic Substitution | Benzene | C5 | Dominant ortho-directing effect of the activating C6-OH group |
| Directed ortho Metalation (DoM) | Benzene | C5 | Directing effect of a protected C6-OH group |
| C-H Activation / Cross-Coupling | Pyrazole | C3 | Inherent reactivity of the indazole C3 position |
Derivatization Strategies for Expanding Chemical Diversity
The inherent reactivity of the this compound core, characterized by the presence of a phenolic hydroxyl group and multiple C-H bonds on the aromatic rings, provides a rich platform for a variety of chemical transformations. These modifications are crucial for exploring the structure-activity relationships (SAR) of compounds derived from this scaffold. Key derivatization strategies include the introduction of new carbon-carbon and carbon-heteroatom bonds via cross-coupling reactions, functionalization of the hydroxyl group through etherification and esterification, and other chemical modifications to further diversify the scaffold.
Introduction of Various Substituents via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the introduction of a wide array of substituents onto the indazole ring system. While direct C-H activation can be challenging, a common strategy involves the initial halogenation of the indazole core to introduce a reactive handle for subsequent coupling reactions. For instance, the C7 position of the indazole ring can be selectively brominated to facilitate Suzuki-Miyaura cross-coupling reactions.
The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organoboron compound and a halide, is a versatile method for introducing aryl, heteroaryl, and alkyl groups. A general procedure for the Suzuki-Miyaura coupling of a 7-bromo-indazole derivative involves the use of a palladium catalyst, such as PdCl2(dppf)·CH2Cl2, a base like cesium carbonate, and a suitable solvent system, typically a mixture of 1,4-dioxane and water. The reaction is generally heated to ensure efficient conversion.
Table 1: Exemplary Suzuki-Miyaura Coupling Reaction on a 7-Bromo-Indazole Scaffold
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 7-Phenyl-1H-indazol-6-ol derivative | 85 |
| 2 | 4-Methoxyphenylboronic acid | 7-(4-Methoxyphenyl)-1H-indazol-6-ol derivative | 92 |
| 3 | 3-Pyridylboronic acid | 7-(3-Pyridyl)-1H-indazol-6-ol derivative | 78 |
Note: The yields are hypothetical and representative of typical Suzuki-Miyaura reactions.
Other palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (for C-N bond formation) and the Sonogashira coupling (for C-C triple bond formation), can also be envisioned for the functionalization of a pre-halogenated this compound scaffold, further expanding the accessible chemical space.
Reactions at the Hydroxyl Group (e.g., Etherification, Esterification)
The phenolic hydroxyl group at the 6-position of the this compound scaffold is a prime site for derivatization through etherification and esterification reactions. These modifications can significantly impact the compound's solubility, lipophilicity, and ability to form hydrogen bonds, thereby influencing its biological activity.
Etherification: The formation of an ether linkage can be achieved by reacting the hydroxyl group with an alkyl halide in the presence of a suitable base. This reaction, known as Williamson ether synthesis, is a common method for introducing a variety of alkyl and substituted alkyl groups. The choice of base and solvent is critical for achieving high yields and avoiding side reactions.
Table 2: Representative Etherification Reactions of a 6-Hydroxyindazole Derivative
| Entry | Alkyl Halide | Base | Product | Yield (%) |
| 1 | Methyl iodide | K2CO3 | 6-Methoxy-7-fluoro-1H-indazole derivative | 95 |
| 2 | Benzyl bromide | NaH | 6-(Benzyloxy)-7-fluoro-1H-indazole derivative | 88 |
| 3 | 2-Bromoethanol | Cs2CO3 | 2-((7-Fluoro-1H-indazol-6-yl)oxy)ethanol | 82 |
Note: The yields are hypothetical and representative of typical etherification reactions.
Esterification: The hydroxyl group can be readily converted to an ester by reaction with an acyl chloride or a carboxylic acid anhydride in the presence of a base or an acid catalyst. Esterification provides a means to introduce a wide range of acyl groups, which can act as prodrug moieties or directly contribute to the compound's biological activity.
Table 3: Representative Esterification Reactions of a 6-Hydroxyindazole Derivative
| Entry | Acylating Agent | Base | Product | Yield (%) |
| 1 | Acetyl chloride | Pyridine | 7-Fluoro-1H-indazol-6-yl acetate | 98 |
| 2 | Benzoyl chloride | Triethylamine | 7-Fluoro-1H-indazol-6-yl benzoate | 93 |
| 3 | Acetic anhydride | H2SO4 (cat.) | 7-Fluoro-1H-indazol-6-yl acetate | 90 |
Note: The yields are hypothetical and representative of typical esterification reactions.
Exploration of Chemical Modifications for Scaffold Diversification
Beyond cross-coupling and reactions at the hydroxyl group, other chemical modifications can be employed to further diversify the this compound scaffold. These include reactions at the indazole nitrogen atoms and electrophilic aromatic substitution on the benzene ring, although the latter can be influenced by the existing substituents.
N-Alkylation and N-Arylation: The indazole ring contains two nitrogen atoms (N1 and N2) that can potentially be alkylated or arylated. The regioselectivity of these reactions is often dependent on the reaction conditions, including the choice of base, solvent, and electrophile. These modifications can significantly alter the three-dimensional shape and electronic properties of the molecule.
Electrophilic Aromatic Substitution: While the electron-donating hydroxyl group and the electron-withdrawing fluorine atom will influence the regioselectivity, electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation could potentially introduce further substituents onto the benzene ring, provided that suitable reaction conditions are employed to overcome any deactivation effects and control the position of substitution.
The combination of these derivatization strategies provides a powerful toolkit for the medicinal chemist to systematically explore the chemical space around the this compound scaffold, leading to the discovery of novel compounds with optimized therapeutic potential.
Theoretical and Computational Investigations of 7 Fluoro 1h Indazol 6 Ol
Quantum Chemical Calculations (DFT) for Electronic Structure and Stability
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of heterocyclic compounds. For 7-fluoro-1H-indazol-6-ol, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are instrumental in elucidating its electronic structure and thermodynamic stability. These calculations provide a sound basis for understanding experimental observations.
The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial in determining the molecule's reactivity towards electrophiles and nucleophiles. In this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole (B372694) and benzene (B151609) rings, particularly on the carbon atoms and the nitrogen atom of the NH group. The LUMO, conversely, is anticipated to be distributed over the entire bicyclic system, with significant contributions from the carbon atoms of the benzene ring. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability.
The introduction of the fluorine atom at the 7-position and the hydroxyl group at the 6-position significantly influences the charge distribution across the indazole scaffold. The high electronegativity of the fluorine atom leads to a localized region of negative electrostatic potential, while the hydroxyl group can act as both a hydrogen bond donor and acceptor, further polarizing the molecule. This charge distribution is critical in governing intermolecular interactions and the molecule's behavior in different chemical environments.
Table 1: Calculated Electronic Properties of this compound (Theoretical)
| Parameter | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.8 D |
Note: These are representative theoretical values and can vary based on the computational method and basis set used.
The conformational landscape of this compound is primarily determined by the orientation of the hydroxyl group relative to the indazole ring. Rotation around the C6-O bond can lead to different conformers. DFT calculations can be employed to map the potential energy surface of this rotation, identifying the most stable conformers and the energy barriers between them. The most stable conformation is likely to be one where the hydroxyl hydrogen is oriented to form an intramolecular hydrogen bond with the adjacent fluorine atom or the nitrogen atom of the pyrazole ring, if sterically feasible. This would result in a planar, more rigid structure. The identification of distinct conformation classes is a crucial step in understanding structure-function relationships.
Mechanistic Studies of Reactions Involving the Indazole Scaffold
Theoretical studies on the reaction mechanisms of indazole derivatives provide a framework for understanding the reactivity of this compound. The indazole scaffold can participate in various reactions, including electrophilic substitution, N-alkylation, and transition-metal-catalyzed cross-coupling reactions.
Computational chemistry allows for the detailed exploration of reaction pathways, including the identification of transition states and intermediates. For electrophilic substitution on the this compound ring, DFT calculations can predict the most likely sites of reaction by analyzing the charge distribution and the stability of the resulting carbocation intermediates (sigma complexes). The electron-donating hydroxyl group is expected to activate the benzene ring towards electrophilic attack, while the fluorine atom may have a deactivating effect. The elucidation of these pathways is essential for designing synthetic routes to novel indazole derivatives.
The solvent can play a crucial role in the outcome of a chemical reaction by stabilizing or destabilizing reactants, products, and transition states. For reactions involving this compound, the choice of solvent can influence reaction rates and selectivity. For instance, in polar protic solvents, the hydroxyl group can engage in hydrogen bonding with the solvent, which can affect its reactivity and the stability of charged intermediates. Implicit and explicit solvation models in DFT calculations can be used to simulate these effects and provide a more accurate picture of the reaction mechanism in solution. The differential solvation of the starting material and the transition state can significantly influence the reaction rates.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques, such as molecular dynamics (MD), offer a dynamic perspective on the behavior of this compound. These methods can be used to study the molecule's conformational dynamics, its interactions with solvent molecules, and its binding to biological macromolecules. By simulating the molecule's behavior over time, researchers can gain insights into its flexibility, preferred conformations in solution, and the nature of its intermolecular interactions. These simulations are particularly valuable for understanding how this compound might interact with a biological target, such as an enzyme's active site.
Ligand-Target Interaction Studies (Excluding Clinical Outcomes)
Molecular docking and simulation are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein. These studies are foundational in drug discovery for understanding potential mechanisms of action.
In a typical study, the three-dimensional structure of a target protein is obtained from a repository like the Protein Data Bank. Molecular docking software is then used to predict the preferred orientation of this compound when bound to the active site of the target. These predictions are scored based on the calculated binding affinity, which estimates the strength of the interaction.
Key interactions that would be analyzed include:
Hydrogen Bonds: The hydroxyl (-OH) and indazole (-NH) groups of this compound are potential hydrogen bond donors and acceptors, which could form strong interactions with amino acid residues in the target's active site.
Hydrophobic Interactions: The aromatic indazole ring system would likely engage in hydrophobic interactions with nonpolar amino acid residues.
Halogen Bonds: The fluorine atom at the 7-position could participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity and selectivity.
While specific data for this compound is not available, studies on other indazole derivatives have demonstrated their ability to interact with a range of biological targets through these types of interactions.
Predictive Modeling for Chemical Reactivity and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), is a valuable tool for predicting the chemical reactivity and selectivity of molecules like this compound. These models can provide insights into how the molecule is likely to behave in different chemical reactions.
Reactivity Descriptors: Calculations can determine a variety of molecular properties that serve as descriptors of reactivity. These include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution across the molecule indicate regions susceptible to electrophilic and nucleophilic attack, respectively. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This can predict sites of interaction with other reagents.
Atomic Charges: Calculation of partial charges on each atom can further refine predictions of reactive sites.
Selectivity Predictions: For reactions where multiple products are possible (e.g., regioselectivity in electrophilic aromatic substitution), computational models can predict the most likely outcome. By calculating the activation energies for the different reaction pathways, the kinetically favored product can be identified. For this compound, these models could predict the most likely site of substitution on the indazole ring.
While specific predictive modeling for the chemical reactivity and selectivity of this compound has not been published, the methodologies are well-established and routinely applied to novel compounds.
Spectroscopic Property Predictions (e.g., NMR, IR) for Structural Elucidation
Theoretical calculations can predict the spectroscopic properties of a molecule, which is invaluable for confirming its structure and interpreting experimental data.
NMR Spectroscopy: Quantum mechanical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can predict the nuclear magnetic resonance (NMR) chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei. nih.govmdpi.comrsc.org These predicted shifts can be compared to experimental spectra to aid in the assignment of signals to specific atoms within the molecule.
For this compound, theoretical predictions would provide estimated chemical shifts for each of the hydrogen, carbon, and fluorine atoms. This would be particularly useful for distinguishing between the different protons on the aromatic ring and for confirming the positions of the fluoro and hydroxyl substituents.
Predicted ¹H NMR Chemical Shifts (Illustrative)
| Atom Position | Predicted Chemical Shift (ppm) |
|---|---|
| H (on N1) | > 10 |
| H (on C3) | 7.5 - 8.5 |
| H (on C4) | 6.5 - 7.5 |
| H (on C5) | 6.5 - 7.5 |
Note: This table is illustrative of the type of data that would be generated from computational predictions and does not represent actual calculated values for this compound.
IR Spectroscopy: Computational methods can also calculate the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. These calculations can help in assigning the various vibrational modes of the molecule, such as the stretching and bending of specific bonds.
For this compound, key predicted vibrational frequencies would include:
O-H stretching of the hydroxyl group
N-H stretching of the indazole ring
C-F stretching
Aromatic C-H and C=C stretching
Predicted IR Frequencies (Illustrative)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| O-H Stretch | 3200 - 3600 |
| N-H Stretch | 3100 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=C Aromatic Stretch | 1400 - 1600 |
Note: This table is illustrative and does not represent actual calculated values for this compound.
Although specific computational spectroscopic studies for this compound are not present in the surveyed literature, the predictive power of these theoretical methods is a cornerstone of modern chemical research for structural elucidation.
Biological and Biochemical Research Applications Non Clinical Focus
Evaluation of In Vitro Biochemical Activities
The in vitro evaluation of 7-fluoro-1H-indazol-6-ol and its derivatives has provided foundational insights into their biochemical interactions. These studies are crucial for understanding the molecule's potential as a research tool.
Research into the enzyme inhibitory properties of indazole-based compounds has revealed potential interactions with key enzymes. While direct inhibitory data for this compound against D-amino acid oxidase (DAAO) and nitric oxide synthase (NOS) is not extensively documented in publicly available literature, studies on related fluorinated and hydroxylated indazoles provide valuable mechanistic insights.
For instance, the fluorination of the indazole ring has been shown to enhance the inhibitory potency and selectivity of these compounds against nitric oxide synthase, particularly the inducible isoform (NOS-II). The aromatic indazole skeleton is considered important for NOS inhibition, and the introduction of fluorine atoms can significantly increase this activity. This suggests that the 7-fluoro substituent in this compound could contribute to its potential as a NOS inhibitor.
In the context of D-amino acid oxidase, a study on various indazole derivatives indicated that while many synthetic analogs were not potent inhibitors, the precursor compound 1H-indazol-5-ol demonstrated significant DAAO inhibitory activity. This highlights the potential role of the hydroxyl group in the indazole scaffold for DAAO inhibition.
Further research into halogenated indazole derivatives has shown that substitutions on the indazole core can significantly influence receptor affinity. For example, in a series of synthetic cannabinoid receptor agonists with a halogenated indazole core, analogs with a fluorine atom at the 5-position exhibited the lowest EC₅₀ values for CB1 receptor activity, indicating higher potency. nih.gov This underscores the importance of the position and nature of halogen substituents in determining receptor interaction.
Currently, there is a lack of specific research detailing the modulation of cellular pathways at a fundamental level by this compound. Studies on this compound have primarily focused on its synthesis and potential as a scaffold for more complex molecules, rather than its direct effects on specific protein-protein interactions or signaling cascades within cells. Future investigations are needed to elucidate its role, if any, in modulating cellular pathways.
Structure-Activity Relationship (SAR) Studies at a Fundamental Level
The arrangement of functional groups on the indazole core is critical for its biological recognition. SAR studies provide a framework for understanding how these structural features influence in vitro activity.
The presence and position of fluorine and hydroxyl groups on the indazole ring play a pivotal role in its interaction with biological targets. The fluorine atom, with its high electronegativity and ability to form hydrogen bonds, can significantly impact binding affinity and selectivity.
A notable example is the development of 7-fluoroindazole derivatives as potent and selective inhibitors of Factor Xa. In this context, the 7-fluoro group was found to form a crucial hydrogen bond with the N-H of Gly216 in the enzyme's active site. nih.gov This interaction resulted in approximately a 60-fold increase in inhibitory potency compared to the non-fluorinated counterparts. nih.gov This finding strongly suggests that the 7-fluoro substituent of this compound could act as a hydrogen bond acceptor, enhancing its binding to specific protein targets.
Conversely, the substitution of a hydroxyl group with fluorine can sometimes be detrimental to activity. For instance, in the case of classical cannabinoids, replacing the 1-hydroxyl group with a fluorine atom led to a significant decrease in CB1 receptor binding affinity. This was attributed to the hydroxyl group's ability to act as a hydrogen-bond donor, an interaction that the fluorine atom cannot replicate.
The specific placement of substituents on the indazole scaffold is a critical determinant of in vitro activity. As observed with Factor Xa inhibitors, the fluorine at the 7-position was instrumental in achieving high potency through a specific hydrogen bonding interaction. nih.gov A different substitution pattern would likely not result in the same favorable interaction.
Similarly, the position of the hydroxyl group is crucial. The observed DAAO inhibitory activity of 1H-indazol-5-ol points to the importance of the hydroxyl group's location on the benzene (B151609) ring of the indazole system. The relative positioning of the 7-fluoro and 6-hydroxyl groups in this compound creates a unique electronic and steric environment that will dictate its specific interactions with various biological targets. Further comparative studies with other positional isomers would be necessary to fully elucidate the structure-activity relationships for this particular substitution pattern.
Derivatization for Enhanced Biochemical Probe Potential
The structure of this compound features two primary sites for chemical modification: the hydroxyl (-OH) group at the 6-position and the nitrogen (N1) of the pyrazole (B372694) ring. These reactive handles allow for the synthesis of a diverse library of derivatives, each with tailored properties for specific biochemical applications.
The hydroxyl group behaves as a nucleophile and can be readily derivatized through several common reactions. Etherification or esterification can be used to attach linkers, affinity tags, or reporter groups. The nitrogen atom of the indazole ring can undergo N-alkylation, allowing for the introduction of various substituents that can modulate the molecule's steric and electronic properties, as well as its interaction with biological targets.
These derivatization strategies are crucial for converting the core scaffold into a functional biochemical probe. By attaching different moieties, researchers can control the derivative's solubility, cell permeability, and binding affinity for a target protein, thereby enhancing its potential as a tool for chemical biology.
Table 1: Potential Derivatization Reactions for this compound
| Reactive Site | Reaction Type | Reagent Example | Potential Application of Derivative |
|---|---|---|---|
| 6-hydroxyl | Williamson Ether Synthesis | Alkyl halide with a terminal azide (B81097)/alkyne | Attachment of reporter groups via click chemistry |
| 6-hydroxyl | Esterification | Activated carboxylic acid (e.g., acyl chloride) | Prodrug strategy or attachment of fluorophores |
| 1-NH (pyrazole) | N-Alkylation | Propargyl bromide | Introduction of a bioorthogonal handle |
Development of Fluorinated Indazoles as Molecular Probes and Tools for Chemical Biology
Fluorinated indazoles are recognized as valuable scaffolds for developing molecular probes. nih.gov The incorporation of fluorine can enhance metabolic stability and binding affinity to target proteins due to its unique electronic properties. olemiss.edu These characteristics make derivatives of this compound excellent candidates for tools in chemical biology, aimed at elucidating the function of biomolecules in a non-clinical research setting.
Application in Target Identification and Validation (In Vitro)
A primary application of a library of compounds derived from this compound is in the identification and validation of biological targets. By synthesizing a range of derivatives with diverse substituents, researchers can perform high-throughput screening against various cancer cell lines or purified proteins.
In vitro antiproliferative assays using cancer cell lines such as A549 (lung), MCF-7 (breast), and HCT116 (colorectal) can identify derivatives with potent growth inhibitory activity. nih.gov Hits from these screens can then be used in subsequent studies to identify the specific protein target responsible for the observed phenotype. For example, a derivative that shows potent activity could be immobilized on a solid support to perform affinity chromatography-mass spectrometry, pulling down its binding partners from cell lysates and thus identifying its molecular target. The indazole scaffold is present in numerous kinase inhibitors, making kinases a likely target class for such probes. nih.govnih.gov
Table 2: Hypothetical Workflow for In Vitro Target Identification
| Step | Description | Technique(s) | Desired Outcome |
|---|---|---|---|
| 1. Library Synthesis | Create a diverse set of derivatives from this compound. | Parallel synthesis, derivatization reactions. | A library of unique chemical entities. |
| 2. Phenotypic Screen | Test the library for growth inhibition against a panel of cancer cell lines. nih.govjapsonline.com | MTT assay, SRB assay. researchgate.net | Identification of "hit" compounds with potent cytotoxic or cytostatic effects. |
| 3. Target Deconvolution | Use an active "hit" compound as a probe to find its cellular binding partner. | Affinity pull-down assays, thermal shift assays, chemoproteomics. | Identification of the protein target(s). |
| 4. Target Validation | Confirm that modulation of the identified target recapitulates the observed phenotype. | Enzyme inhibition assays, target knockdown (siRNA). | Validation of the protein as a relevant target for the compound's activity. |
Design of Fluorescent or Isotopic Probes
The this compound scaffold can be readily adapted for the creation of imaging and tracer probes by incorporating fluorescent dyes or radioactive isotopes.
Fluorescent Probes: The hydroxyl group at the 6-position is an ideal attachment point for a fluorophore. A derivative of this compound could be conjugated to a fluorescent dye (e.g., a coumarin (B35378) or BODIPY dye) via an ether or ester linkage. Such a probe could be used in fluorescence microscopy to visualize its subcellular localization or to quantify its interaction with a target protein through techniques like Fluorescence Resonance Energy Transfer (FRET). The presence of the fluorine atom can help to fine-tune the photophysical properties of the resulting probe.
Isotopic Probes: The fluorine atom on the indazole ring offers a direct path for isotopic labeling. The natural fluorine (¹⁹F) can be replaced with the positron-emitting isotope Fluorine-18 (¹⁸F, half-life ≈ 110 min). This creates a radiolabeled version of the molecule that can be used as a tracer in Positron Emission Tomography (PET) imaging. mdpi.comnih.gov While PET is a clinical tool, ¹⁸F-labeled probes are invaluable in preclinical research for studying the biodistribution and target engagement of molecules in animal models, providing a bridge from in vitro findings to in vivo systems. The synthesis would involve a late-stage radiofluorination of a suitable precursor. mdpi.com
Table 3: Comparison of Probe Design Strategies
| Probe Type | Reporter Group | Principle of Detection | Primary Research Application |
|---|---|---|---|
| Fluorescent | Organic Dye (e.g., BODIPY) | Photon emission upon excitation | In vitro cell imaging, FRET, fluorescence polarization assays |
| Isotopic (PET) | Radionuclide (e.g., ¹⁸F) | Detection of gamma rays from positron annihilation | In vivo target engagement and biodistribution studies (preclinical) |
Utility in Biochemical Assay Development
Derivatives of this compound are well-suited for the development of robust biochemical assays to study enzyme kinetics or protein-ligand interactions. For instance, a fluorescently labeled derivative that binds to a specific kinase could be used in a competitive binding assay. In this format, unlabeled test compounds would compete with the fluorescent probe for binding to the kinase, and a decrease in a fluorescence-based signal (e.g., fluorescence polarization) would indicate displacement of the probe. This allows for the high-throughput screening of other potential inhibitors.
Furthermore, probes based on this scaffold can be used to validate the mechanism of action of hit compounds from primary screens. By directly measuring the interaction between a probe and its purified target protein, researchers can confirm binding affinity and stoichiometry, providing crucial data for structure-activity relationship (SAR) studies.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Methodologies for Accessing Structurally Diverse 7-Fluoro-1H-indazol-6-ol Analogs
While various methods exist for the synthesis of the core indazole structure, future efforts will likely focus on developing more efficient and versatile strategies to generate a wide array of analogs based on the this compound template. caribjscitech.combenthamdirect.com The development of novel synthetic routes is crucial for creating libraries of structurally diverse compounds, which are essential for comprehensive structure-activity relationship (SAR) studies. nih.govacs.org
Key areas for exploration include:
Advanced Catalytic Systems: Research into new transition-metal-catalyzed reactions, such as those involving palladium, copper, and iodine, will continue to provide innovative pathways for indazole synthesis. nih.govorganic-chemistry.orgicr.ac.uk These methods can offer milder reaction conditions and greater functional group tolerance, which is critical when working with highly functionalized precursors required for this compound analogs.
C-H Functionalization: Direct C-H functionalization is an increasingly important tool in organic synthesis that allows for the modification of the indazole core without the need for pre-functionalized starting materials. Future work could focus on developing regioselective C-H functionalization techniques to introduce a variety of substituents onto the benzene (B151609) or pyrazole (B372694) ring of the this compound scaffold.
Multicomponent Reactions (MCRs): MCRs offer a highly efficient means of generating molecular complexity from simple starting materials in a single step. nih.gov Developing novel MCRs for the synthesis of indazole derivatives would significantly accelerate the discovery of new analogs by allowing for the rapid assembly of diverse molecular architectures. sciencescholar.us
Flow Chemistry: The application of flow chemistry to indazole synthesis can offer improved safety, scalability, and reaction control compared to traditional batch methods. researchgate.net This technology is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents.
| Synthetic Approach | Description | Potential Advantages for Analog Synthesis |
| Transition-Metal Catalysis | Utilizes catalysts like palladium or copper to facilitate bond formation (e.g., C-N coupling). nih.govorganic-chemistry.org | High efficiency, broad substrate scope, good functional group tolerance. |
| C-H Functionalization | Directly modifies carbon-hydrogen bonds on the indazole core. | Atom economy, reduces the need for pre-functionalized substrates, allows for late-stage diversification. |
| Multicomponent Reactions | Combines three or more reactants in a single step to form a complex product. nih.gov | High efficiency, rapid generation of chemical diversity, operational simplicity. |
| Photocatalysis | Uses light energy to drive chemical reactions, often under mild conditions. researchgate.net | Access to unique reaction pathways, environmentally friendly energy source. |
Advanced Computational Approaches for Deeper Mechanistic Understanding and Rational Design
Computational chemistry has become an indispensable tool in modern drug discovery for predicting molecular properties and guiding synthetic efforts. researchgate.net For this compound and its derivatives, advanced computational approaches can provide profound insights into their behavior at the molecular level, thereby facilitating the rational design of more potent and selective compounds. nih.govtandfonline.com
Future computational research should focus on:
Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, reactivity, and physicochemical properties of novel this compound analogs. nih.govrsc.org This can help in understanding the impact of different substituents on the molecule's stability and interaction capabilities.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of indazole analogs within the active sites of biological targets. researchgate.netscispace.com These simulations provide crucial information on binding stability, conformational changes, and the role of solvent molecules, which are critical for a comprehensive understanding of the binding mechanism.
Quantitative Structure-Activity Relationship (QSAR): As more biological data becomes available for a series of analogs, QSAR models can be developed to correlate specific structural features with biological activity. This allows for the prediction of the activity of virtual compounds, helping to prioritize synthetic targets.
Fragment-Based and Structure-Based Design: Computational techniques such as molecular docking can be used to predict the binding modes of this compound derivatives with their protein targets. nih.govtandfonline.comnih.gov This structure-guided approach is essential for designing new molecules with improved binding affinity and selectivity. nih.gov
| Computational Method | Application in Indazole Research | Key Insights Provided |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. nih.govrsc.org | Binding affinity, interaction with key amino acid residues, guidance for SAR. nih.gov |
| Density Functional Theory (DFT) | Studies the electronic structure and physicochemical properties of molecules. nih.gov | HOMO-LUMO energy gaps, electrostatic potential, reactivity. |
| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time. researchgate.netscispace.com | Stability of ligand-protein complexes, conformational flexibility, binding free energy. |
| QSAR | Correlates chemical structure with biological activity. | Predictive models for activity, identification of key structural features for potency. |
Uncovering New Fundamental Biochemical Interactions and Biological Targets for Indazole Scaffolds
The indazole scaffold is a privileged structure known to interact with a wide range of biological targets, particularly protein kinases. nih.govbenthamdirect.comrsc.org However, the full spectrum of its biological interactions remains to be explored. A key future direction is the identification of novel biological targets for this compound and its derivatives, which could open up new therapeutic avenues. nih.gov
Strategies for target discovery include:
Chemical Probe Development: Designing high-quality, selective, and potent chemical probes based on the this compound scaffold is essential for exploring biology. icr.ac.uknih.govyoutube.com These tools can be used in cell-based assays and proteomic studies to identify new protein binding partners and elucidate their function in complex biological systems.
High-Throughput Screening: Screening libraries of diverse this compound analogs against large panels of biological targets (e.g., kinases, enzymes, receptors) can rapidly identify new leads and potential off-target effects.
Phenotypic Screening: Performing phenotypic screens in disease-relevant cellular models can uncover compounds with desired biological effects without prior knowledge of the specific target. Subsequent target deconvolution studies can then identify the molecular mechanism of action.
The indazole core is present in drugs targeting a variety of proteins, highlighting the scaffold's versatility. nih.govmdpi.comnih.gov Exploring new targets for this compound could expand its therapeutic potential beyond currently known applications for indazole-containing compounds, such as inhibitors of FMS-like tyrosine kinase 3 (FLT3), RIP2 kinase, and nitric oxide synthase (NOS). nih.govtandfonline.comnih.gov
Integration of Synthetic and Computational Chemistry for Expedited Discovery in Chemical Biology
The synergy between synthetic and computational chemistry offers a powerful paradigm for accelerating the discovery of novel chemical probes and drug candidates. nih.govlegendary11.com For the this compound scaffold, a tightly integrated, iterative cycle of design, synthesis, and testing can significantly streamline the optimization process.
This integrated workflow involves:
Computational Design: Utilizing structure-based or ligand-based computational models to design novel analogs of this compound with predicted improvements in potency, selectivity, or pharmacokinetic properties. nih.gov
Efficient Synthesis: Employing the novel synthetic methodologies discussed in section 6.1 to rapidly synthesize the prioritized virtual compounds.
Biological Evaluation: Testing the synthesized compounds in relevant biochemical and cellular assays to determine their actual activity and properties.
Iterative Refinement: Feeding the experimental results back into the computational models to refine them and improve their predictive power for the next design cycle.
This "direct-to-biology" approach, where computational design and high-throughput synthesis enable the rapid generation of compounds for biological testing, can dramatically reduce the time and resources required to identify high-quality lead compounds. nih.gov
Development of Sustainable and Green Chemistry Approaches for Indazole Synthesis
As the chemical industry moves towards more environmentally responsible practices, the development of green and sustainable methods for the synthesis of important scaffolds like indazole is paramount. mdpi.comnih.gov Future research should aim to redesign the synthesis of this compound and its analogs to minimize environmental impact.
Key principles of green chemistry to be applied include:
Use of Green Solvents: Replacing hazardous organic solvents with more benign alternatives such as water, ionic liquids, or polyethylene (B3416737) glycol (PEG). organic-chemistry.orgnih.govacs.org For instance, metal-free fluorination of 2H-indazoles has been successfully achieved in water. organic-chemistry.org
Heterogeneous Catalysis: Developing solid-supported or nanoparticle-based catalysts that can be easily recovered and recycled, reducing waste and cost. nih.govacs.org Copper oxide nanoparticles supported on activated carbon have been shown to be effective for 2H-indazole synthesis. acs.org
Alternative Energy Sources: Utilizing microwave irradiation or ultrasound to accelerate reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. nih.govnih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. nih.gov
By embracing these green chemistry principles, the synthesis of valuable indazole compounds can be made more efficient, economical, and environmentally sustainable. benthamdirect.comresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
